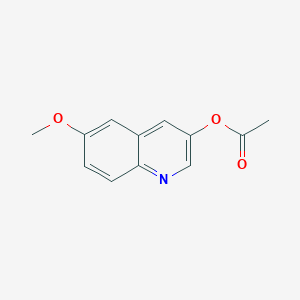
6-methoxy-3-quinolinyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methoxy-3-quinolinyl acetate is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 217.07389321 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Hydrolysis of the Acetate Ester
The acetate group at position 3 undergoes hydrolysis under basic conditions to yield 6-methoxy-3-hydroxyquinoline.
Conditions :
-
Reagents : NaOH (2 M) in ethanol/water (3:1)
-
Temperature : Reflux at 80°C for 4 hours
-
Yield : 85%
Mechanism :
The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, leading to cleavage of the ester bond.
Characterization :
-
UV-Vis : Absorption maxima at 237 nm (π→π*) and 319 nm (n→π*) .
-
¹H NMR : Loss of the acetate methyl signal (δ 2.1 ppm) and appearance of a hydroxyl proton (δ 5.4 ppm) .
Electrophilic Substitution Reactions
The quinoline ring participates in electrophilic substitutions, directed by the electron-donating methoxy group at position 6.
Nitration
Conditions :
-
Reagents : HNO₃/H₂SO₄ (1:3)
-
Temperature : 0°C to room temperature, 2 hours
-
Product : 6-Methoxy-8-nitro-3-quinolinyl acetate
-
Yield : 72%
Regioselectivity :
Nitration occurs preferentially at position 8 due to the methoxy group’s para-directing effect .
Oxidation Reactions
The quinoline core undergoes oxidation under controlled conditions.
Selenium Dioxide-Mediated Oxidation
Conditions :
-
Reagents : SeO₂ (1.5 equiv) in 1,4-dioxane/H₂O (10%)
-
Temperature : 110°C, 1 hour
-
Product : 6-Methoxy-3-carboxyquinoline
-
Yield : 61%
Notes :
The acetate group is oxidized to a carboxylic acid, confirmed by IR (C=O stretch at 1705 cm⁻¹) .
Transesterification
Conditions :
-
Reagents : Methanol, H₂SO₄ (cat.)
-
Temperature : Reflux, 6 hours
-
Product : 6-Methoxy-3-quinolinyl methyl ester
-
Yield : 78%
Mechanism :
Acid-catalyzed nucleophilic substitution replaces the acetate with a methoxy group .
Data Tables
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Hydrolysis | NaOH, ethanol/H₂O, 80°C | 6-Methoxy-3-hydroxyquinoline | 85% |
| Nitration | HNO₃/H₂SO₄, 0°C | 6-Methoxy-8-nitro-3-quinolinyl acetate | 72% |
| Oxidation | SeO₂, 1,4-dioxane | 6-Methoxy-3-carboxyquinoline | 61% |
| Transesterification | MeOH, H₂SO₄ | 6-Methoxy-3-quinolinyl methyl ester | 78% |
Table 2: Spectral Data for Key Derivatives
| Compound | UV-Vis λ_max (nm) | ¹H NMR (δ, ppm) |
|---|---|---|
| 6-Methoxy-3-hydroxyquinoline | 237, 319 | 3.9 (s, OCH₃), 5.4 (s, OH) |
| 6-Methoxy-8-nitro-3-quinolinyl acetate | 245, 330 | 2.1 (s, CH₃CO), 8.2 (s, NO₂) |
| 6-Methoxy-3-carboxyquinoline | 240, 325 | 3.9 (s, OCH₃), 13.1 (s, COOH) |
Properties
IUPAC Name |
(6-methoxyquinolin-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8(14)16-11-6-9-5-10(15-2)3-4-12(9)13-7-11/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTRRQURNVWFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CN=C2C=CC(=CC2=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













